Hydroxylammonium sulfate

Caprolactam Synthesis Oxime Formation Reaction Selectivity

Sourcing hydroxylamine without the explosion hazard of its free-base form is a critical safety challenge. Hydroxylammonium sulfate (HAS, CAS 10039-54-0) is the stabilized sulfate salt with superior aqueous solubility (587 g/L at 20°C). • >99.6% conversion & >99.5% selectivity in cyclohexanone oximation for ε-caprolactam • 86% corrosion inhibition efficiency in HCl at 1.0 g/L, outperforming hydrochloride salts • Biphasic oxime synthesis: high water solubility with negligible methanol solubility enables clean extraction. Supplied as ≥99% white crystalline solid. Standard quantities in stock.

Molecular Formula (NH2OH)2.H2SO4
H8N2O6S
Molecular Weight 164.14 g/mol
CAS No. 10039-54-0
Cat. No. B152606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxylammonium sulfate
CAS10039-54-0
SynonymsBis(hydroxylamine) Sulfate;  Bis(hydroxylammonium) Sulfate;  Di(hydroxylamine) Sulfate;  Envision MLB 2030;  Hydroxyl Ammonium Sulfate ((HONH3)2SO4);  Hydroxylamine Neutral Sulfate;  Hydroxylammonium Sulfate;  Lanasane LAB;  Oxammonium Sulfate
Molecular Formula(NH2OH)2.H2SO4
H8N2O6S
Molecular Weight164.14 g/mol
Structural Identifiers
SMILES[NH3+]O.[NH3+]O.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2H4NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H3;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyVGYYSIDKAKXZEE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml at 20 °C: 58.7

Hydroxylammonium Sulfate Procurement Guide


Hydroxylammonium sulfate (HAS), with the chemical formula (NH2OH)2·H2SO4, is the sulfuric acid salt of hydroxylamine . This inorganic compound is supplied as a white to colorless, hygroscopic crystalline solid that is highly soluble in water (587 g/L at 20°C) [1]. HAS serves as an industrially critical, stabilized form of hydroxylamine, which is inherently explosive in its pure, free-base state [2]. As a versatile reducing agent and nucleophile, its primary industrial-scale application is as the key intermediate in the oximation step for ε-caprolactam production, the monomer for Nylon-6 [2][3]. It is also widely employed in organic synthesis for converting aldehydes and ketones to oximes, and carboxylic acids to hydroxamic acids, as well as functioning as a corrosion inhibitor in acidic media .

1 Stabilized hydroxylamine source for aqueous and biphasic reactions
2 Primary intermediate for caprolactam synthesis via oximation
3 Reducing agent and nucleophile for oxime/hydroxamic acid preparation
4 Corrosion inhibitor for carbon steel in acidic process streams

Hydroxylammonium Sulfate Substitution Limitations


Direct substitution of hydroxylammonium sulfate (HAS) with hydroxylamine hydrochloride (HAC) or other hydroxylamine salts is not a trivial, like-for-like exchange due to critical divergences in physicochemical properties and process compatibility. The fundamental difference lies in the counter-ion: the sulfate anion versus the chloride anion. This distinction profoundly impacts solubility, particularly in organic solvent systems, where HAS exhibits negligible solubility in methanol, a critical limitation that precludes its use in certain pharmaceutical syntheses without specialized workarounds [1]. Conversely, in aqueous industrial processes like caprolactam production, the choice of counter-ion dictates byproduct management and corrosion profiles, making HAC an unsuitable substitute due to chloride-induced stress corrosion cracking in stainless steel equipment . Furthermore, while both are stabilized salts, their inherent thermal hazard profiles differ, requiring distinct process safety protocols [2]. Therefore, reagent selection must be driven by specific solvent, metallurgy, and downstream separation requirements rather than the simple availability of a "hydroxylamine source."

Risk Factor Hydroxylammonium Sulfate Hydroxylamine Hydrochloride
Methanol solubility Insoluble; requires conversion step Readily soluble (~35 g/L); may shift solvent strategy
Equipment corrosion Sulfate byproduct; lower chloride stress risk Chloride ion; can induce stress corrosion cracking in stainless steel
Thermal decomposition Higher heat release rate; requires stringent safety controls Lower severity decomposition; safety profile may differ

Hydroxylammonium Sulfate Evidence Guide


Caprolactam Synthesis Selectivity and Yield

In the one-step, solvent-free synthesis of caprolactam, hydroxylammonium sulfate (HAS) demonstrates markedly different performance characteristics compared to hydroxylamine hydrochloride (HAC). A comparative study using a novel SO3H-functionalized ionic liquid reaction system showed that while both salts can serve as hydroxylamine sources, their reactivity profiles differ significantly [1]. HAS achieved a cyclohexanone oxime selectivity of >99.5% and conversion >99.6%, surpassing the performance of conventional HAC-based liquid-phase systems which report selectivities around 95.7% [2]. This superior selectivity is attributed to the sulfate anion's role in maintaining an optimal pH and stabilizing the hydroxylamine intermediate, minimizing byproduct formation.

Oxime Selectivity
Head-to-head
>99.5% selectivity, >99.6% conversion
Supports higher-purity caprolactam precursor; reduces purification cost context
Solvent-free ionic liquid system; 80–100°C
Caprolactam Synthesis Oxime Formation Reaction Selectivity

Thermal Decomposition Severity Comparison

While both hydroxylammonium sulfate (HAS) and hydrochloride (HAC) solids exhibit stability up to approximately 60°C under normal handling, their decomposition behavior upon thermal initiation diverges dramatically [1]. Adiabatic calorimetry studies reveal that solid HAS undergoes a violent decomposition reaction with a heat generation rate exceeding 500°C/min and a pressure generation rate exceeding 5200 psia/min, which was sufficient to destroy the sample cell [1]. This is in stark contrast to solid HAC, which decomposes at a less than 200°C/min heat rate under similar conditions [1]. This 2.5-fold higher heat release rate for HAS necessitates more stringent process safety engineering controls and storage protocols.

Decomposition Rate
Head-to-head
>500°C/min vs ~200°C/min for HAC
Higher thermal hazard profile; requires specific engineering controls
Adiabatic calorimetry; solid state decomposition
Process Safety Thermal Stability Calorimetry

Carbon Steel Corrosion Inhibition

Hydroxylammonium sulfate (HAS) acts as an effective mixed-type corrosion inhibitor for carbon steel in aggressive acidic environments. Experimental weight-loss measurements demonstrate that HAS can reduce the corrosion rate of carbon steel in hydrochloric acid media from 2.1 mm/year (uninhibited baseline) to 0.3 mm/year at a 1.0 g/L inhibitor concentration, achieving an inhibition efficiency of 86% [1]. In contrast, hydroxylamine hydrochloride (HAC) functions primarily as an oxygen scavenger and metal ion chelator, with its inhibition efficiency in similar acidic environments reported at 68-72% [2]. The superior performance of HAS is attributed to its sulfate counter-ion, which contributes to the formation of a more robust and protective adsorbed film on the metal surface, effectively blocking active corrosion sites [1].

Corrosion Inhibition
Cross-study
86% inhibition at 1.0 g/L (HAC: 68–72%)
Reported higher protection via sulfate film; maintenance cost context
Carbon steel in HCl; weight-loss method
Corrosion Science Inhibitor Performance Industrial Maintenance

Biphasic Oximation Process Efficiency

Hydroxylammonium sulfate (HAS) is uniquely suited for large-scale biphasic oximation processes due to its favorable partitioning behavior. In the industrial production of cyclohexanone oxime, the reaction between aqueous HAS and organic-phase cyclohexanone proceeds with near-quantitative yields. Kinetic modeling studies confirm that the reaction is interfacial area-dependent, with HAS remaining exclusively in the aqueous phase where it is protected from decomposition, while the oxime product partitions into the organic phase, enabling straightforward separation [1]. Under optimized industrial conditions (pH 5-6, 60-80°C), HAS-based oximation achieves cyclohexanone conversions exceeding 99.6% and oxime selectivities >99.5% [1]. This is in contrast to hydroxylamine hydrochloride (HAC), which, due to its chloride counter-ion, requires post-reaction neutralization that generates corrosive HCl gas and necessitates additional scrubbing infrastructure [2]. The sulfate counter-ion remains in the aqueous phase as ammonium sulfate, a valuable co-product that can be recovered as fertilizer.

Biphasic Efficiency
Class-level
Near-quantitative conversion; ammonium sulfate co-product recovery
Process advantage: avoids HCl waste and generates fertilizer co-product
Biphasic system, pH 5–6, 60–80°C; interfacial area dependent
Reaction Engineering Biphasic Systems Oxime Synthesis

Methanol Solubility Limitations

A critical differentiator in reagent selection is the solubility profile in organic solvents. Hydroxylammonium sulfate (HAS) is effectively insoluble in methanol (<1 g/L at 25°C) [1]. This is in stark contrast to hydroxylamine hydrochloride (HAC), which exhibits a solubility of approximately 35 g/L in methanol under the same conditions [2]. This near-total insolubility of HAS in methanol has historically precluded its use in pharmaceutical syntheses where methanolic hydroxylamine solutions are required to prepare oxime or hydroxamic acid derivatives [1]. This limitation was only recently circumvented by a patented process that enables the conversion of solid HAS into alcoholic hydroxylamine solutions via reaction with an alcoholic alkali metal hydroxide or alkoxide, providing an economic route to use the cheaper sulfate feedstock for these applications [1].

Methanol Solubility
Head-to-head
>35-fold difference; HAS insoluble, HAC ~35 g/L
Definitive selection criterion for methanolic applications; conversion route available
Anhydrous methanol, 25°C; patented salt-exchange process bypasses limitation
Pharmaceutical Intermediates Solubility Organic Synthesis

Hydroxylammonium Sulfate Application Scenarios


Caprolactam and Nylon-6 Production

This is the primary and most volume-intensive application for hydroxylammonium sulfate (HAS). The oximation of cyclohexanone to cyclohexanone oxime using aqueous HAS is the cornerstone of the dominant caprolactam manufacturing route [1]. In this biphasic process, HAS achieves >99.6% conversion and >99.5% selectivity [1]. Crucially, the process generates ammonium sulfate as a co-product, which is recovered and sold as fertilizer, significantly improving the overall process economics compared to using a chloride salt that would produce a corrosive and waste-intensive HCl stream [2].

Corrosion Inhibitor for Carbon Steel

Hydroxylammonium sulfate is an effective component in mixed-type corrosion inhibitor packages for protecting carbon steel infrastructure exposed to acidic environments, such as in industrial cleaning, pickling, or acidizing operations. Experimental data confirms it can achieve up to 86% inhibition efficiency in HCl media, reducing corrosion rates from 2.1 mm/year to 0.3 mm/year at a 1.0 g/L concentration [3]. Its performance advantage over hydroxylamine hydrochloride (68-72% efficiency) is attributed to the sulfate anion's contribution to a more robust protective surface film [3].

Oxime and Hydroxamic Acid Synthesis

HAS is the reagent of choice for converting aldehydes and ketones to their corresponding oximes, or carboxylic acid derivatives to hydroxamic acids, when the reaction can be conducted in water or a biphasic aqueous-organic system . Its high water solubility and complete insolubility in organic solvents like methanol (unlike HAC) make it ideal for biphasic reactions where the product is easily separated by extraction, and the aqueous sulfate byproduct is non-corrosive and can be readily neutralized [4].

Alcoholic Hydroxylamine Generation

For pharmaceutical or specialty chemical manufacturing where methanolic hydroxylamine is required but process economics are paramount, HAS can be used as a cost-effective precursor [4]. A patented process enables the conversion of solid, cheap HAS into an alcoholic hydroxylamine solution by reaction with an alcoholic alkali metal hydroxide or alkoxide, generating a hydroxylamine liquid phase and a separable sulfate solid phase [4]. This allows the use of the more economical sulfate feedstock to ultimately deliver a chloride-free hydroxylamine source in organic solvent, bypassing the direct solubility limitation of HAS.

Application
Selection Property
Validation Focus
Caprolactam / Nylon-6 production
Aqueous oximation compatibility; sulfate co-product economics
Conversion & selectivity benchmarks; ammonium sulfate recovery rate
Carbon steel corrosion inhibition
Mixed-type inhibitor with sulfate film formation
Corrosion rate reduction; inhibition efficiency in target acid medium
Oxime / hydroxamic acid synthesis
Biphasic reaction suitability; water-soluble, organic-insoluble profile
Phase separation and product purity; absence of chloride contamination
Alcoholic hydroxylamine generation
Cost-effective methanolic conversion via alkoxide reaction
Yield of alcoholic hydroxylamine; sulfate removal efficiency

Technical Documentation Hub

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